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Compound of Interest

Compound Name: 5-Bromo-2-(difluoromethyl)thiazole

Cat. No.: B1378917 Get Quote

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into

heterocyclic scaffolds has become a cornerstone of modern drug design. The subject of this

guide, 5-Bromo-2-(difluoromethyl)thiazole, represents a quintessential example of such a

building block. It merges three critical structural motifs: the biologically ubiquitous thiazole ring,

a synthetically versatile bromine handle, and the increasingly important difluoromethyl (CF₂H)

group.

The thiazole core is a privileged structure found in numerous FDA-approved drugs, prized for

its ability to engage in a wide range of biological interactions.[1][2] The difluoromethyl group, in

particular, has garnered significant attention as it can act as a lipophilic bioisostere of a

hydroxyl or thiol group, capable of forming hydrogen bonds while enhancing metabolic stability

and modulating pharmacokinetic properties.[3][4] The bromine atom at the 5-position serves as

a key functional handle, enabling chemists to introduce further molecular complexity through a

variety of cross-coupling reactions, thereby facilitating the exploration of structure-activity

relationships (SAR).

This guide provides an in-depth technical overview of the molecular structure, properties,

synthesis, and applications of 5-Bromo-2-(difluoromethyl)thiazole, tailored for researchers,

scientists, and professionals in the field of drug development.

Molecular Architecture and Physicochemical Profile
The structure of 5-Bromo-2-(difluoromethyl)thiazole is defined by a five-membered 1,3-

thiazole ring. This aromatic heterocycle features a sulfur atom at position 1 and a nitrogen atom
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at position 3. The key substituents are a bromine atom at the C5 position and a difluoromethyl

group at the C2 position. Both substituents are strongly electron-withdrawing, which

significantly influences the electronic properties and reactivity of the thiazole ring.

The CF₂H group is particularly noteworthy. Unlike the more common trifluoromethyl (CF₃)

group, the presence of a hydrogen atom allows the difluoromethyl moiety to act as a unique

hydrogen bond donor, a property that can be pivotal for target engagement.[3] This subtle

structural change provides a powerful tool for fine-tuning molecular interactions and improving

drug efficacy.

Caption: Molecular structure of 5-Bromo-2-(difluoromethyl)thiazole.

Quantitative Data Summary
The key physicochemical properties of 5-Bromo-2-(difluoromethyl)thiazole are summarized

below for quick reference.

Property Value Source

CAS Number 1319255-36-1 [5]

Molecular Formula C₄H₂BrF₂NS [5]

Molecular Weight 214.03 g/mol [5]

Purity Typically ≥95%

Physical Form Solid or liquid

SMILES FC(C1=NC=C(Br)S1)F [5]

Storage Conditions
Inert atmosphere, store in

freezer, under -20°C
[5]

Synthesis and Reactivity: A Practical Approach
The synthesis of substituted thiazoles is a well-established field, with the Hantzsch thiazole

synthesis being a foundational method.[6][7] This reaction typically involves the condensation

of an α-haloketone with a thioamide. For fluorinated analogues like 5-Bromo-2-
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(difluoromethyl)thiazole, the synthesis requires specialized starting materials but follows

similar mechanistic principles.

Illustrative Synthetic Workflow
A plausible synthetic route involves the cyclocondensation of difluoroethanethioamide with a

suitable brominated three-carbon electrophile. The expertise lies in selecting reagents that are

stable and reactive under manageable conditions. The workflow below illustrates a conceptual

pathway for assembling the target molecule.

Starting Materials

Reaction

Purification

Final Product

Difluoroethanethioamide

Hantzsch-type
Cyclocondensation

Nucleophile

Brominated C3 Electrophile
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Workup & Column
Chromatography

Crude Product
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Caption: Conceptual workflow for the synthesis of 5-bromo-2-(difluoromethyl)thiazole.

Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established Hantzsch-type syntheses for

fluorinated thiazoles.[8][9]

Reagent Preparation: To a solution of difluoroethanethioamide (1.0 eq) in absolute ethanol

(10 mL/mmol), add 2,3-dibromopropanal (1.1 eq).

Causality: Ethanol serves as a polar protic solvent to facilitate the dissolution of reactants

and the subsequent cyclization steps. A slight excess of the electrophile ensures complete

consumption of the thioamide.

Reaction: Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Causality: Heating provides the necessary activation energy for the condensation and

subsequent dehydration steps that form the thiazole ring.

Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize with a

saturated solution of sodium bicarbonate.

Causality: Neutralization quenches any remaining acidic byproducts, preparing the mixture

for extraction.

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic

layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Causality: Ethyl acetate is an effective solvent for extracting the organic product from the

aqueous phase. The brine wash removes residual water, and sodium sulfate is a drying

agent.

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude

residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate

gradient).
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Causality: Chromatography separates the desired product from unreacted starting

materials and byproducts based on polarity, yielding the pure compound.

Validation: Confirm the structure of the purified product using ¹H NMR, ¹⁹F NMR, ¹³C NMR,

and High-Resolution Mass Spectrometry (HRMS).

Trustworthiness: Spectroscopic validation is a critical, self-validating step. Expected ¹H

NMR signals would include a characteristic triplet for the CHF₂ proton and a singlet for the

C4-H of the thiazole ring.[8][10]

Application in Medicinal Chemistry: A Versatile
Building Block
The true value of 5-Bromo-2-(difluoromethyl)thiazole lies in its application as a versatile

scaffold in drug discovery. The bromine atom is a key linchpin for diversification, readily

participating in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira,

Buchwald-Hartwig) to append various aryl, heteroaryl, or alkyl groups. This allows for the rapid

generation of compound libraries to probe the SAR of a biological target.

The difluoromethylthiazole core itself is present in numerous compounds investigated for a

range of therapeutic areas, including metabolic disorders, oncology, and infectious diseases.[9]

[11][12]

Conceptual Application: Kinase Inhibition
Many kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-

binding pocket of the enzyme. The nitrogen atom of the thiazole ring can act as a hydrogen

bond acceptor, while the difluoromethyl group can form favorable interactions in adjacent

hydrophobic pockets, potentially displacing water molecules or forming unique hydrogen

bonds. The C5 position, functionalized via the bromine, can be elaborated with larger

substituents to target the solvent-exposed region, enhancing potency and selectivity.
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Caption: Conceptual binding of a thiazole derivative in a kinase active site.

Conclusion
5-Bromo-2-(difluoromethyl)thiazole is more than a simple chemical; it is a highly engineered

building block designed for the rigors of modern medicinal chemistry. Its molecular structure

offers a trifecta of desirable features: a biologically relevant heterocyclic core, a bioisosteric and

modulating difluoromethyl group, and a synthetically versatile bromine handle. For researchers

and drug development professionals, understanding the fundamental properties, reactivity, and

strategic potential of this scaffold is essential for designing the next generation of targeted

therapeutics. Its continued use in discovery campaigns underscores the power of strategic

fluorination and heterocyclic chemistry in addressing complex medical challenges.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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